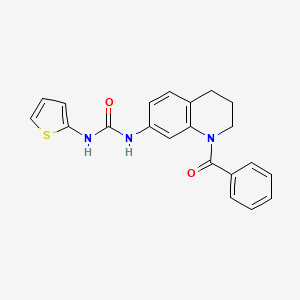
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, also known as BTU, is a small molecule compound that has been gaining attention in the scientific community due to its potential applications in various fields. BTU has been synthesized through a number of methods and has been found to have a unique mechanism of action, making it a promising candidate for further research.
作用機序
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has a unique mechanism of action, which involves the inhibition of protein kinase CK2, an enzyme that plays a role in a number of cellular processes, including cell proliferation and apoptosis. By inhibiting CK2, this compound can disrupt the signaling pathways that are involved in cancer cell growth and survival, as well as in other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory properties, which could be useful in treating a variety of conditions.
実験室実験の利点と制限
One advantage of using 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea in lab experiments is its specificity for CK2, which allows researchers to study the effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, including further studies on its mechanism of action, its potential applications in different fields, and the development of more effective synthesis methods. In addition, researchers could explore the use of this compound in combination with other compounds to enhance its effects and reduce any potential limitations.
合成法
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can be synthesized through a number of methods, including the reaction of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid with thiophene-2-carbonyl chloride in the presence of a base, followed by reaction with N,N-dimethylformamide dimethyl acetal and then hydrolysis with hydrochloric acid. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound.
科学的研究の応用
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, which could potentially be used to treat conditions such as Alzheimer's and Parkinson's disease. In infectious diseases, this compound has been found to have antimicrobial properties, which could be used to develop new antibiotics.
特性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(16-6-2-1-3-7-16)24-12-4-8-15-10-11-17(14-18(15)24)22-21(26)23-19-9-5-13-27-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJQQOAJOSJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

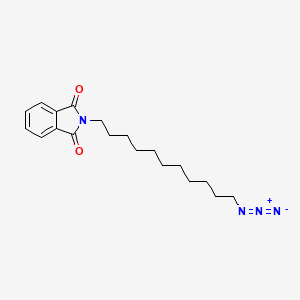

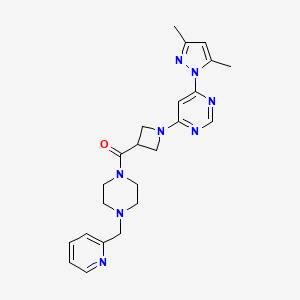

![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2453814.png)
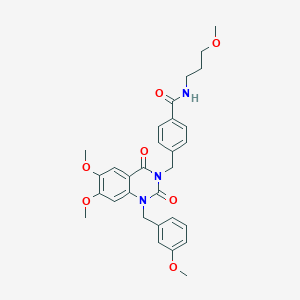
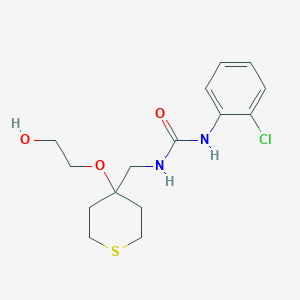

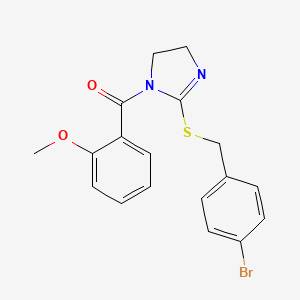

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2453826.png)